molecular formula C11H10BrFO4 B2620648 Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate CAS No. 2366994-69-4

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate

Cat. No.: B2620648
CAS No.: 2366994-69-4
M. Wt: 305.099
InChI Key: SRBXTJQMIJXKKI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10BrFO4 and a molecular weight of 305.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl groups attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate typically involves the reaction of 3-bromo-2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting downstream pathways. The presence of reactive functional groups like the formyl and bromine atoms allows it to participate in various chemical transformations .

Comparison with Similar Compounds

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO4/c1-2-16-9(15)6-17-11-7(5-14)3-4-8(12)10(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBXTJQMIJXKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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